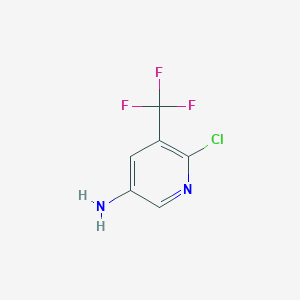
6-Chloro-5-(trifluoromethyl)pyridin-3-amine
Cat. No. B1315423
Key on ui cas rn:
99368-68-0
M. Wt: 196.56 g/mol
InChI Key: UMEYJHZYKYUOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07141578B2
Procedure details


2-Chloro-5-nitro-3-trifluoromethylpyridine (0.16g, 0.68 mmol) and iron powder (0.2g, 3.42 mmol, 325 Mesh) were reacted as described in example 762D. Purification of the crude product by Prep-TLC using 10% ether/CH2Cl2 as eluent gave compound 766B (0.098g, 73%) as a yellow solid. HPLC: 89% at 2.52 min(YMC S5 ODS column) eluting with 10–90% aqueous methanol containing 0.2% phosphoric acid over a 4 min gradient monitoring at 220 nm. MS (ES): m/z 197.01 [M+H]+.


Name
Yield
73%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5]([N+:12]([O-])=O)=[CH:4][N:3]=1>[Fe]>[NH2:12][C:5]1[CH:6]=[C:7]([C:8]([F:11])([F:10])[F:9])[C:2]([Cl:1])=[N:3][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.16 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1C(F)(F)F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification of the crude product by Prep-TLC
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C(=NC1)Cl)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.098 g | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 73.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
